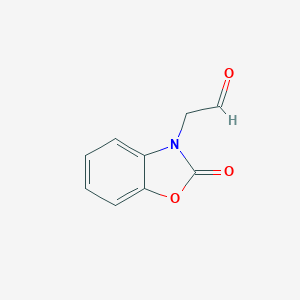

(2-Oxo-1,3-benzoxazol-3(2H)-yl)acetaldehyde

Overview

Description

(2-Oxo-1,3-benzoxazol-3(2H)-yl)acetaldehyde is an organic compound with the molecular formula C9H7NO3 It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Oxo-1,3-benzoxazol-3(2H)-yl)acetaldehyde typically involves the reaction of 2-aminophenol with glyoxylic acid or its derivatives. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzoxazole ring. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, can optimize the production process. Additionally, purification techniques, such as recrystallization or chromatography, are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2-Oxo-1,3-benzoxazol-3(2H)-yl)acetaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

Oxidation: Formation of (2-Oxo-1,3-benzoxazol-3(2H)-yl)acetic acid.

Reduction: Formation of (2-Oxo-1,3-benzoxazol-3(2H)-yl)ethanol.

Substitution: Formation of various substituted benzoxazole derivatives.

Scientific Research Applications

Pharmaceutical Development

Overview : This compound serves as a critical intermediate in the synthesis of various pharmaceuticals. Notably, it has been utilized in the development of anti-inflammatory and analgesic drugs.

Case Study : Research has demonstrated that derivatives of (2-Oxo-1,3-benzoxazol-3(2H)-yl)acetaldehyde exhibit promising activity against specific targets in neuropathic lysosomal storage diseases. For instance, lead optimization studies have highlighted its role in synthesizing benzoxazolone carboxamides that significantly reduce toxic lipid levels in animal models of Gaucher’s and Krabbe’s diseases .

Fluorescent Probes

Overview : The compound is used to create fluorescent probes for biological imaging. These probes allow researchers to visualize cellular processes with high specificity and sensitivity.

Application Example : Fluorescent derivatives of this compound have been developed for real-time imaging of cellular activities, enhancing the understanding of various biological mechanisms.

Overview : The compound plays a vital role in analytical methods for detecting and quantifying biomolecules.

Application Example : It has been incorporated into assays that improve accuracy in measuring specific analytes in biological samples. This application is crucial for diagnostic purposes and research studies.

Environmental Monitoring

Overview : this compound is utilized in developing sensors for detecting pollutants.

Impact : These sensors enable real-time monitoring of hazardous substances in the environment, contributing to efforts aimed at environmental protection and public health safety.

Mechanism of Action

The mechanism of action of (2-Oxo-1,3-benzoxazol-3(2H)-yl)acetaldehyde involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Benzoxazole: The parent compound of (2-Oxo-1,3-benzoxazol-3(2H)-yl)acetaldehyde, which lacks the aldehyde group.

2-Aminobenzoxazole: A derivative with an amino group at the 2-position.

2-Hydroxybenzoxazole: A derivative with a hydroxyl group at the 2-position.

Uniqueness

This compound is unique due to the presence of both the benzoxazole ring and the reactive aldehyde group. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.

Biological Activity

(2-Oxo-1,3-benzoxazol-3(2H)-yl)acetaldehyde is a compound within the benzoxazole family, which has garnered attention due to its potential therapeutic applications. This article explores its biological activities, including antibacterial, antifungal, and anticancer properties, supported by various studies and data tables.

- Molecular Formula : C₉H₇N₁O₃

- Molecular Weight : 177.16 g/mol

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of benzoxazole derivatives, including this compound. The compound has been noted for its activity against various bacterial strains, particularly Gram-positive bacteria.

Table 1: Antibacterial Activity of Benzoxazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | Bacillus subtilis | 32 µg/mL |

| B | Staphylococcus aureus | 16 µg/mL |

| C | Escherichia coli | >64 µg/mL |

Antifungal Activity

In addition to antibacterial properties, this compound exhibits antifungal activity against pathogens such as Candida albicans. The selectivity of these compounds often results in lower toxicity to normal cells compared to cancer cells.

Table 2: Antifungal Activity of Benzoxazole Derivatives

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| D | Candida albicans | 25 µg/mL |

| E | Aspergillus niger | 50 µg/mL |

Anticancer Activity

Benzoxazole derivatives have shown promise in cancer research. Studies indicate that this compound can induce cytotoxicity in various cancer cell lines while sparing normal cells.

Table 3: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast cancer) | 15 |

| A549 (Lung cancer) | 20 |

| PC3 (Prostate cancer) | 18 |

The biological activity of this compound is attributed to its ability to interact with cellular targets involved in critical pathways. For instance, it has been shown to inhibit specific enzymes linked to inflammation and cell proliferation.

Case Studies

- Case Study on Anticancer Properties : A study evaluated the effects of several benzoxazole derivatives on MCF-7 breast cancer cells. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner while demonstrating minimal toxicity to normal fibroblast cells. This suggests its potential as an anticancer agent with selective action against malignant cells .

- Antibacterial Efficacy Against Resistant Strains : Another investigation focused on the antibacterial properties of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited significant antibacterial activity, highlighting its potential application in treating resistant infections .

Properties

IUPAC Name |

2-(2-oxo-1,3-benzoxazol-3-yl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-6-5-10-7-3-1-2-4-8(7)13-9(10)12/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQBHOOOBGMMTRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=O)O2)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625523 | |

| Record name | (2-Oxo-1,3-benzoxazol-3(2H)-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13610-81-6 | |

| Record name | (2-Oxo-1,3-benzoxazol-3(2H)-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Oxo-1,3-benzoxazol-3(2H)-yl)acetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.